![molecular formula C18H23N3O2 B14348710 N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea CAS No. 90779-42-3](/img/structure/B14348710.png)
N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea is a chemical compound known for its unique structure and properties It consists of a urea backbone with two distinct aromatic groups: a diethylamino-methylphenyl group and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea typically involves the reaction of 4-(diethylamino)-2-methylaniline with 2-hydroxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mecanismo De Acción
The mechanism by which N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the context of its application and the specific biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(Dimethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea
- N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-methoxyphenyl)urea
- N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-chlorophenyl)urea
Uniqueness
N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea is unique due to the presence of both diethylamino and hydroxy groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
90779-42-3 |
|---|---|
Fórmula molecular |
C18H23N3O2 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
1-[4-(diethylamino)-2-methylphenyl]-3-(2-hydroxyphenyl)urea |
InChI |
InChI=1S/C18H23N3O2/c1-4-21(5-2)14-10-11-15(13(3)12-14)19-18(23)20-16-8-6-7-9-17(16)22/h6-12,22H,4-5H2,1-3H3,(H2,19,20,23) |
Clave InChI |
GCLYFERNDUFXFJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



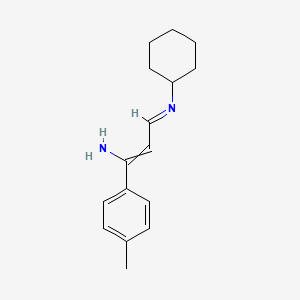
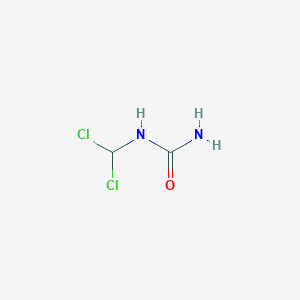
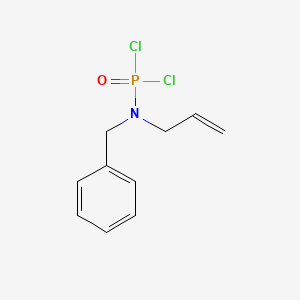
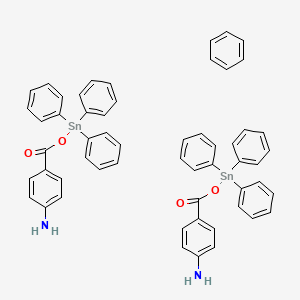
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)


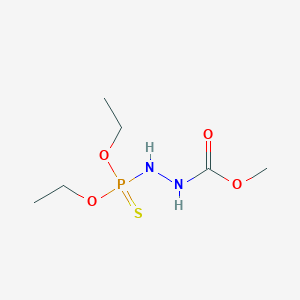
![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)

![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
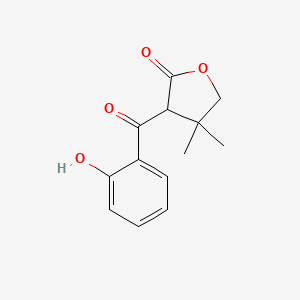
![3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one](/img/structure/B14348696.png)
